molecular formula C15H18BrN3O B8297883 6-Bromo-N'-(4-methyloxan-4-yl)quinoline-3,4-diamine

6-Bromo-N'-(4-methyloxan-4-yl)quinoline-3,4-diamine

Cat. No. B8297883
M. Wt: 336.23 g/mol
InChI Key: DMFSTPQNYMRWJZ-UHFFFAOYSA-N
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Patent
US09428503B2

Procedure details

Water (8.35 mL) was added to a stirred mixture of 6-bromo-N-(4-methyloxan-4-yl)-3-nitroquinolin-4-amine (1.07 g, 2.92 mmol), iron (0.979 g, 17.53 mmol) and ammonia hydrochloride (0.109 g, 2.05 mmol) in EtOH (50.1 mL) and the resulting slurry heated to 105° C. for 2 h. The reaction was filtered warm through a pad of celite, washing with MeOH, and the filtrate evaporated to dryness. The crude solid was dissolved in DCM (10 mL) and washed with a sat. aqueous solution of NaHCO3 (10 mL) and sat. brine (10 mL). The organic layer was dried over MgSO4, filtered and evaporated to afford the desired material (0.850 g, 87%) as a pale orange solid. This was used without further purification. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 1.19 (3H, s), 1.51 (2H, d), 1.76 (2H, td), 3.43 (2H, td), 3.73 (2H, dt), 4.15 (1H, s), 5.45 (2H, s), 7.39 (1H, dd), 7.67 (1H, d), 8.22 (1H, d), 8.51 (1H, s). Mass Spectrum: m/z (ES+)[M+H]+=336, 338.
Name
Quantity
8.35 mL
Type
reactant
Reaction Step One
Name
6-bromo-N-(4-methyloxan-4-yl)-3-nitroquinolin-4-amine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
50.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.979 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
O.[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([N+:13]([O-])=O)=[C:6]2[NH:16][C:17]1([CH3:23])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.Cl.N>CCO.[Fe]>[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][C:7]([NH2:13])=[C:6]2[NH:16][C:17]1([CH3:23])[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.35 mL
Type
reactant
Smiles
O
Name
6-bromo-N-(4-methyloxan-4-yl)-3-nitroquinolin-4-amine
Quantity
1.07 g
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NC1(CCOCC1)C
Name
Quantity
0.109 g
Type
reactant
Smiles
Cl.N
Name
Quantity
50.1 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.979 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
TEMPERATURE
Type
TEMPERATURE
Details
warm through a pad of celite
WASH
Type
WASH
Details
washing with MeOH
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in DCM (10 mL)
WASH
Type
WASH
Details
washed with a sat. aqueous solution of NaHCO3 (10 mL) and sat. brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)N)NC1(CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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